2-(4-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
Description
2-(4-Methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is a synthetic acetamide derivative featuring a 4-methoxyphenoxy group attached to an acetamide backbone, which is further linked to a 3-(4-phenylpiperazin-1-yl)propyl side chain.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-27-20-8-10-21(11-9-20)28-18-22(26)23-12-5-13-24-14-16-25(17-15-24)19-6-3-2-4-7-19/h2-4,6-11H,5,12-18H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIBOPCKEXSWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenol with an appropriate halogenated acetamide to form the methoxyphenoxyacetamide intermediate. This intermediate is then reacted with 1-(3-chloropropyl)-4-phenylpiperazine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenoxy derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenylpiperazine moiety is known to interact with dopamine and serotonin receptors, potentially modulating their activity. This interaction can influence various physiological processes, including mood regulation and cognitive function .
Comparison with Similar Compounds
Key Compounds and Structural Features:
Analysis:
- Piperazine vs. Piperidine : Replacement of the phenylpiperazine group with piperidine (e.g., compounds in ) reduces aromaticity and may alter receptor binding affinity. Piperazine derivatives generally exhibit stronger interactions with serotonin/dopamine receptors due to nitrogen spacing .
- Substituent Effects: The fluorophenyl and indazole groups in DDU86439 enhance antitrypanosomal potency, whereas methoxyphenyl groups (as in the target compound) are associated with CNS activity due to metabolic stability .
Pharmacological Data Gaps:
- While DDU86439 provides clear EC₅₀ values, data for the target compound and its closer analogs (e.g., ) are lacking. Further studies on receptor binding (e.g., 5-HT₁A, D₂) are needed.
Biological Activity
2-(4-methoxyphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is a synthetic compound notable for its complex structure, which includes a methoxyphenoxy group, a piperazine moiety, and an acetamide functional group. This compound has garnered interest for its potential pharmacological applications, particularly in the treatment of neurological and psychiatric disorders.
- Molecular Formula : C22H29N3O3
- Molecular Weight : Approximately 373.49 g/mol
- CAS Number : 1049475-38-8
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems due to the presence of the piperazine ring. Piperazine derivatives are known to exhibit a range of biological activities, including:
- Serotonergic Activity : The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating their activity.
- Dopaminergic Activity : Similar interactions may occur with dopamine receptors, influencing various neurological pathways.
The sulfonyl and acetamide groups enhance the compound’s binding affinity and specificity for its biological targets, which is crucial for its pharmacological efficacy .
Anticonvulsant Activity
A study evaluated various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their anticonvulsant properties. The results indicated that compounds with similar structural features exhibited significant anticonvulsant activity in animal models. The evaluation was conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with dosages ranging from 30 to 300 mg/kg. The findings suggested that structural modifications could enhance anticonvulsant efficacy .
Neurotoxicity Assessment
In addition to anticonvulsant screening, acute neurological toxicity was assessed using the rotarod test. This evaluation is essential for determining the safety profile of new compounds. The study highlighted that while some derivatives showed promising anticonvulsant effects, they also exhibited varying degrees of neurotoxicity depending on their chemical structure .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol | Lacks sulfonyl group | Moderate serotonergic activity |
| 2-(4-methoxyphenoxy)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide | Contains sulfonyl and acetamide groups | Enhanced binding affinity and activity |
| 4-Methoxyphenylpiperazine | Simpler structure | Limited activity due to lack of additional functional groups |
This table illustrates how the additional functional groups in this compound contribute to its unique pharmacological profile .
Case Studies
Recent research has focused on the synthesis and evaluation of various derivatives of piperazine-containing compounds. One notable study synthesized several derivatives and assessed their biological activities, revealing that modifications in the piperazine ring significantly influence both efficacy and safety profiles. These insights are critical for guiding future research on similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
